molecular formula C15H13ClN4O3S B2806477 1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1060228-92-3

1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Cat. No.: B2806477
CAS No.: 1060228-92-3
M. Wt: 364.8
InChI Key: FHFCABMULYFYTO-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a useful research compound. Its molecular formula is C15H13ClN4O3S and its molecular weight is 364.8. The purity is usually 95%.
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Biological Activity

1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a thiazole-pyrimidine moiety, which is known for its diverse biological activities. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological profile.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Compounds containing urea and thiazole moieties have been shown to inhibit various enzymes, including acetylcholinesterase and urease, which are crucial in several biological pathways .
  • Antimicrobial Activity : The thiazole derivatives have demonstrated significant antibacterial properties against various strains, suggesting potential use in treating infections .
  • Cytotoxic Effects : Studies on related thiazolo-pyrimidine derivatives have shown promising cytotoxicity against cancer cell lines, indicating potential as anticancer agents .

Biological Activity Data

A summary of biological activities associated with similar compounds is presented in the following table:

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntibacterialSalmonella typhiModerate
AnticancerMCF-7 (breast cancer)10.39 - 14.34
HCT-116 (colon cancer)6.90
Enzyme InhibitionAcetylcholinesteraseStrong
UreaseStrong

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of thiazolopyrimidine derivatives on MCF-7 and HCT-116 cell lines. The compound exhibited IC50 values comparable to doxorubicin, a standard chemotherapy drug, indicating its potential as an anticancer agent .
  • Antimicrobial Screening : Another study focused on the antibacterial activity of synthesized derivatives against Bacillus subtilis and Staphylococcus aureus. The results showed moderate to strong activity, supporting further exploration of these compounds as antibiotics .
  • Enzyme Interaction Studies : Docking studies revealed that similar compounds effectively bind to target enzymes such as acetylcholinesterase and urease, highlighting their potential as therapeutic agents in neurodegenerative diseases and gastrointestinal disorders .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazolo-pyrimidine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of thiazolo-pyrimidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazolo-pyrimidine derivatives on human cancer cell lines. Results demonstrated that specific derivatives led to significant reductions in cell viability, suggesting that 1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea may possess similar properties due to its structural characteristics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that thiazolo-pyrimidine derivatives can exhibit antibacterial and antifungal effects.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Pesticide Development

The increasing resistance of pests to conventional pesticides has led to a search for novel agrochemicals. Compounds like this compound are being explored as potential botanical pesticides due to their bioactive properties.

Case Study:
A recent study assessed the efficacy of thiazolo-pyrimidine compounds against common agricultural pests. The results indicated that these compounds could effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-8-12(13(21)20-5-6-24-15(20)17-8)19-14(22)18-10-7-9(16)3-4-11(10)23-2/h3-7H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFCABMULYFYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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